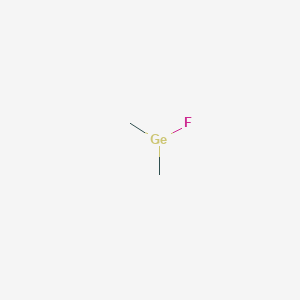
Fluorodimethyl-germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro(dimethyl)germane is an organogermanium compound with the molecular formula C2H7FG It is a derivative of germane, where two hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluoro(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of fluoro(dimethyl)germane may involve the use of specialized equipment to handle the reactive fluorinating agents and to maintain the required reaction conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Fluoro(dimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other oxidized species.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Fluoro(dimethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activity and its effects on cellular processes.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing thin films and in the production of specialized materials with unique properties.
Mecanismo De Acción
The mechanism by which fluoro(dimethyl)germane exerts its effects involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The presence of the germanium atom allows for unique coordination chemistry and the formation of stable complexes with other molecules.
Comparación Con Compuestos Similares
Dimethylgermane (C2H8Ge): Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorogermane (GeH3F): Contains a fluorine atom but lacks the methyl groups, leading to different chemical behavior.
Trimethylgermane (C3H9Ge): Contains three methyl groups and no fluorine, resulting in different physical and chemical properties.
Uniqueness: Fluoro(dimethyl)germane is unique due to the presence of both fluorine and methyl groups, which impart distinct reactivity and properties compared to other organogermanium compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C2H6FGe |
|---|---|
Peso molecular |
121.70 g/mol |
InChI |
InChI=1S/C2H6FGe/c1-4(2)3/h1-2H3 |
Clave InChI |
LXRSEKYTLGGYFW-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
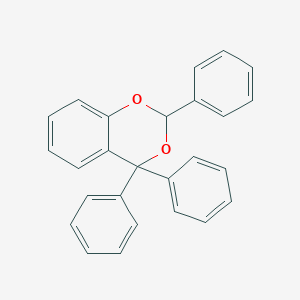

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
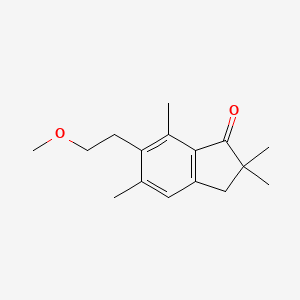
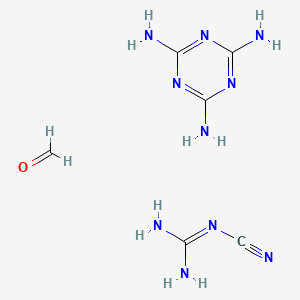
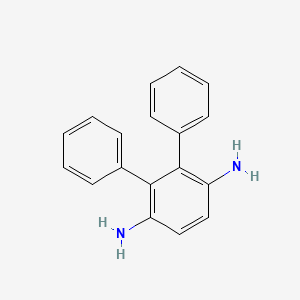
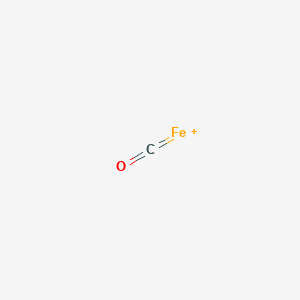
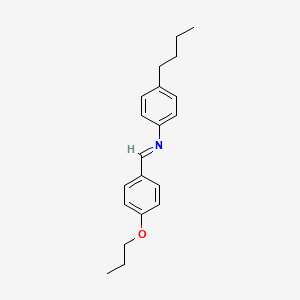
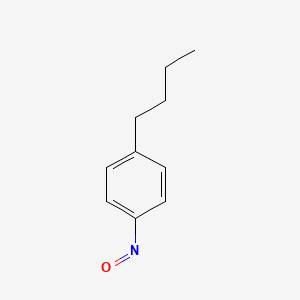
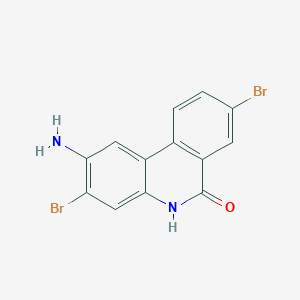
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
